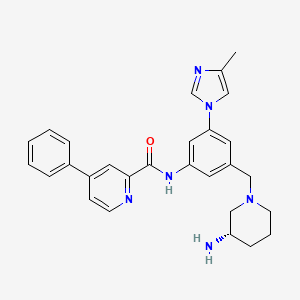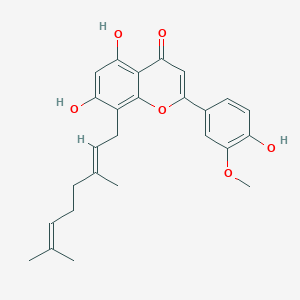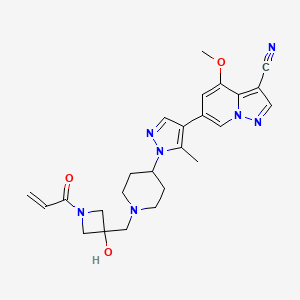
Fgfr3-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr3-IN-8 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound. The process may include steps such as crystallization, purification, and formulation .
Chemical Reactions Analysis
Types of Reactions
Fgfr3-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Fgfr3-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR3 signaling pathways and their role in various biochemical processes.
Biology: Helps in understanding the role of FGFR3 in cell proliferation, differentiation, and survival.
Industry: Used in the development of targeted cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
Fgfr3-IN-8 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the signal transducer and activator of transcription (STAT) pathway .
Comparison with Similar Compounds
Similar Compounds
Erdafitinib: Another FGFR inhibitor approved for the treatment of urothelial carcinoma.
Infigratinib: Targets FGFR1-3 and is used in the treatment of cholangiocarcinoma.
Pemigatinib: Specifically targets FGFR2 and is used for cholangiocarcinoma.
Uniqueness
Fgfr3-IN-8 is unique in its high specificity for FGFR3, making it a valuable tool for studying FGFR3-related pathways and developing targeted therapies for cancers involving FGFR3 dysregulation .
Properties
Molecular Formula |
C25H29N7O3 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
6-[1-[1-[(3-hydroxy-1-prop-2-enoylazetidin-3-yl)methyl]piperidin-4-yl]-5-methylpyrazol-4-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H29N7O3/c1-4-23(33)30-15-25(34,16-30)14-29-7-5-20(6-8-29)32-17(2)21(12-28-32)18-9-22(35-3)24-19(10-26)11-27-31(24)13-18/h4,9,11-13,20,34H,1,5-8,14-16H2,2-3H3 |
InChI Key |
SFOLFMNSTXMKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)CC3(CN(C3)C(=O)C=C)O)C4=CN5C(=C(C=N5)C#N)C(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


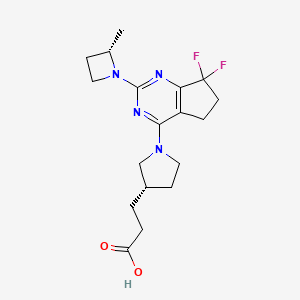
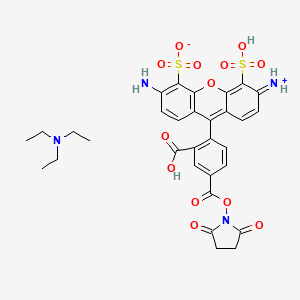


![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)

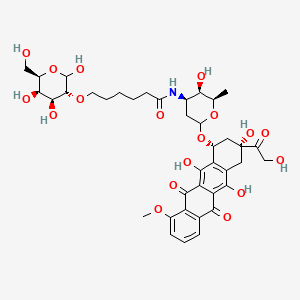
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
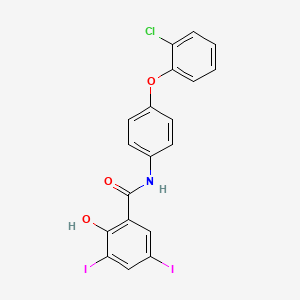
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
